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molecular formula C12H14O4 B1586657 2-Benzyl-3-ethoxy-3-oxopropanoic acid CAS No. 2985-39-9

2-Benzyl-3-ethoxy-3-oxopropanoic acid

Cat. No. B1586657
M. Wt: 222.24 g/mol
InChI Key: KDDBSOXJYRJAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05312828

Procedure details

Ethyl 2-carboxy-3-phenylpropionate is prepared by stirring a solution of diethyl 2-benzylmalonate and potassium hydroxide in ethanol under argon at room temperature for 12 days and then purifying by removing the solvent under vacuum, dissolving the reside in water, washing the aqueous layer with aqueous hydrochloric acid and with ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]([C:14]([O:16]CC)=[O:15])[C:9]([O:11][CH2:12][CH3:13])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[K+]>C(O)C>[C:14]([CH:8]([CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)[C:9]([O:11][CH2:12][CH3:13])=[O:10])([OH:16])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purifying
CUSTOM
Type
CUSTOM
Details
by removing the solvent under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
dissolving the reside in water
WASH
Type
WASH
Details
washing the aqueous layer with aqueous hydrochloric acid

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C(C(=O)OCC)CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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